Cas no 476435-22-0 (N-({4-benzyl-5-(2-oxo-2-phenylethyl)sulfanyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide)

N-({4-benzyl-5-(2-oxo-2-phenylethyl)sulfanyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide is a structurally complex organic compound featuring a 1,2,4-triazole core functionalized with benzyl, phenacylthio, and 4-methoxybenzamide substituents. Its molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to the presence of multiple pharmacophoric groups. The compound's thioether linkage and amide moiety enhance its stability and bioavailability, while the aromatic systems may contribute to binding affinity in biological targets. This molecule is of interest for research applications, including drug discovery and biochemical studies, where its unique combination of functional groups could enable selective interactions with biological macromolecules.
N-({4-benzyl-5-(2-oxo-2-phenylethyl)sulfanyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide structure
476435-22-0 structure
Product Name:N-({4-benzyl-5-(2-oxo-2-phenylethyl)sulfanyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide
CAS No:476435-22-0
MF:C26H24N4O3S
MW:472.558764457703
CID:6599881
PubChem ID:3596782
Update Time:2025-11-04

N-({4-benzyl-5-(2-oxo-2-phenylethyl)sulfanyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-({4-benzyl-5-(2-oxo-2-phenylethyl)sulfanyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide
    • N-((4-benzyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
    • Benzamide, 4-methoxy-N-[[5-[(2-oxo-2-phenylethyl)thio]-4-(phenylmethyl)-4H-1,2,4-triazol-3-yl]methyl]-
    • F0528-0472
    • 476435-22-0
    • AKOS024580220
    • N-[(4-benzyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
    • N-({4-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide
    • Inchi: 1S/C26H24N4O3S/c1-33-22-14-12-21(13-15-22)25(32)27-16-24-28-29-26(30(24)17-19-8-4-2-5-9-19)34-18-23(31)20-10-6-3-7-11-20/h2-15H,16-18H2,1H3,(H,27,32)
    • InChI Key: CSMFOFNBIHREBW-UHFFFAOYSA-N
    • SMILES: C(NCC1N(CC2=CC=CC=C2)C(SCC(=O)C2=CC=CC=C2)=NN=1)(=O)C1=CC=C(OC)C=C1

Computed Properties

  • Exact Mass: 472.15691181g/mol
  • Monoisotopic Mass: 472.15691181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 646
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 111Ų

Experimental Properties

  • Density: 1.25±0.1 g/cm3(Predicted)
  • pka: 13.14±0.46(Predicted)

N-({4-benzyl-5-(2-oxo-2-phenylethyl)sulfanyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide Pricemore >>

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Additional information on N-({4-benzyl-5-(2-oxo-2-phenylethyl)sulfanyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide

Comprehensive Analysis of N-({4-benzyl-5-(2-oxo-2-phenylethyl)sulfanyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide (CAS No. 476435-22-0)

N-({4-benzyl-5-(2-oxo-2-phenylethyl)sulfanyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide, with the CAS number 476435-22-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the 1,2,4-triazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of a benzyl group, a phenylethyl moiety, and a methoxybenzamide substituent makes this molecule particularly interesting for drug discovery and development.

Recent studies have highlighted the potential of 1,2,4-triazole derivatives in targeting various enzymes and receptors, which aligns with the growing demand for novel therapeutic agents. The sulfanyl linkage in this compound suggests possible interactions with thiol-containing proteins, a feature that is increasingly explored in the design of enzyme inhibitors. Researchers are particularly interested in how the 4-methoxybenzamide group influences the compound's bioavailability and metabolic stability, two critical factors in modern drug design.

The compound's CAS number 476435-22-0 is frequently searched in academic databases and chemical vendor platforms, reflecting its relevance in current research. Given the rising interest in small molecule therapeutics and targeted drug delivery, this molecule's structural complexity offers a unique scaffold for further modification. Its triazole core is known to participate in hydrogen bonding and π-π stacking interactions, which are essential for binding to biological targets.

In the context of green chemistry and sustainable synthesis, the compound's structure presents opportunities for optimizing synthetic routes to reduce waste and improve yields. The benzyl and phenylethyl groups are common motifs in medicinal chemistry, and their incorporation here may enhance the compound's lipophilicity, a property often correlated with membrane permeability. This is particularly relevant for researchers investigating blood-brain barrier penetration or intracellular targeting.

From a commercial perspective, N-({4-benzyl-5-(2-oxo-2-phenylethyl)sulfanyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide is often listed by suppliers specializing in high-purity research chemicals. Its applications span from in vitro assays to structure-activity relationship studies, making it a versatile tool for academic and industrial laboratories. The compound's methoxybenzamide moiety is also of interest in the development of fluorescence probes, given the electron-donating properties of the methoxy group.

As the pharmaceutical industry continues to explore multi-target drug design, compounds like this one, with its triazole and benzamide functionalities, are likely to remain at the forefront of innovation. Its CAS number 476435-22-0 serves as a unique identifier, ensuring accurate tracking in regulatory and safety documentation. Future research may focus on derivatization strategies to enhance its selectivity or reduce potential off-target effects, addressing one of the key challenges in precision medicine.

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